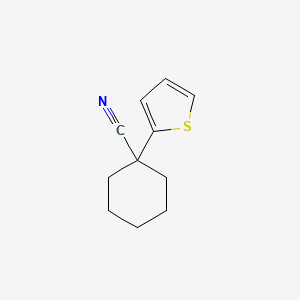![molecular formula C12H13ClN2S B13560435 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is an organic compound belonging to the thienopyrimidine class This compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a cyclobutyl group at the 2-position, and two methyl groups at the 5 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or formic acid under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Chlorination: The chlorine atom is introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl groups at the 5 and 6 positions can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Lacks the cyclobutyl group.
4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine: Contains a cyclopropyl group instead of a cyclobutyl group.
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine: Contains a chloromethyl group instead of a cyclobutyl group.
Uniqueness
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H13ClN2S |
|---|---|
Poids moléculaire |
252.76 g/mol |
Nom IUPAC |
4-chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H13ClN2S/c1-6-7(2)16-12-9(6)10(13)14-11(15-12)8-4-3-5-8/h8H,3-5H2,1-2H3 |
Clé InChI |
DMXQINBFNKEASR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=NC(=N2)C3CCC3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


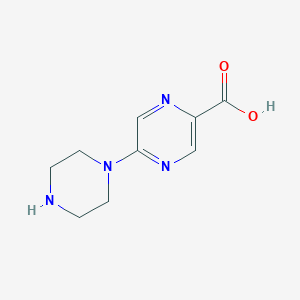
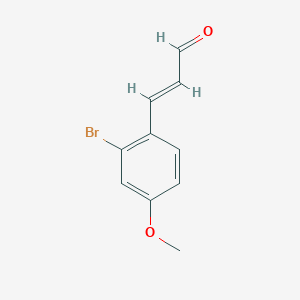
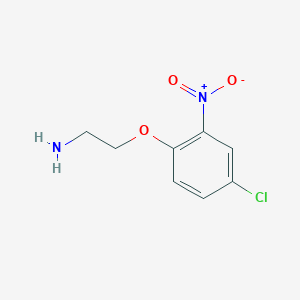
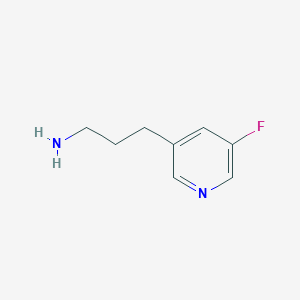
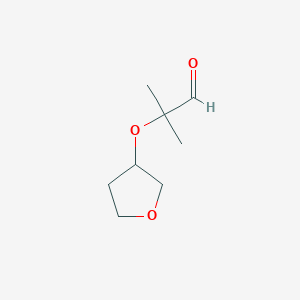
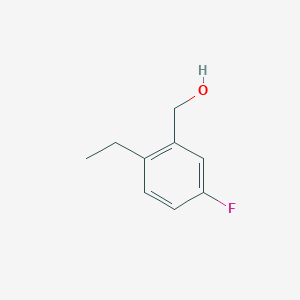
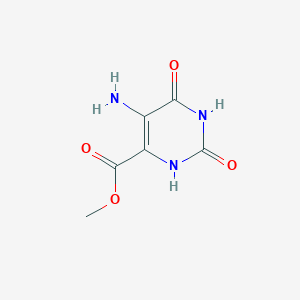
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
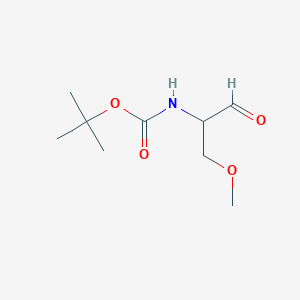

![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
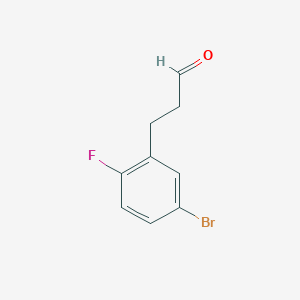
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
